Circumcoronene

Sodium-ion batteries Graphene quantum dots DFT adsorption energy

Circumcoronene (C₅₄H₁₈) is a highly symmetric, planar, benzenoid polycyclic aromatic hydrocarbon (PAH) consisting of a central coronene core circumscribed by an additional outer ring of six fused benzene units. It is the third member of the regular-hexagon-shaped benzenoid hydrocarbon series, succeeding benzene (B₁) and coronene (B₂), and is followed by circumcircumcoronene (B₄).

Molecular Formula C54H18
Molecular Weight 666.7 g/mol
Cat. No. B1264081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCircumcoronene
Molecular FormulaC54H18
Molecular Weight666.7 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3
InChIInChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H
InChIKeyICKDBJSKNOTKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Circumcoronene (C54H18) for Advanced Material Research: A Graphene Fragment with Definitive π-Extension and Unique Zigzag Edge Topology


Circumcoronene (C₅₄H₁₈) is a highly symmetric, planar, benzenoid polycyclic aromatic hydrocarbon (PAH) consisting of a central coronene core circumscribed by an additional outer ring of six fused benzene units [1]. It is the third member of the regular-hexagon-shaped benzenoid hydrocarbon series, succeeding benzene (B₁) and coronene (B₂), and is followed by circumcircumcoronene (B₄) [2]. Its structure, which features six exposed double bonds at the periphery (K-regions), serves as a well-defined, atomically precise fragment of a zigzag-edged graphene sheet, making it a key model system for studying extended π-conjugation and edge effects in nanographenes [3].

Why Circumcoronene Cannot Be Interchanged with Smaller Analogs Like Coronene or HBC: Evidence of Property Divergence


Substituting circumcoronene (C₅₄H₁₈) with its smaller structural analogs, such as coronene (C₂₄H₁₂) or hexa-peri-hexabenzocoronene (HBC, C₄₂H₁₈), is scientifically invalid due to non-linear and often drastic changes in key electronic, adsorption, and magnetic properties. These differences arise from the unique combination of extended π-conjugation and the presence of six zigzag edges (K-regions) in circumcoronene, which are absent in coronene and HBC [1]. As demonstrated in the quantitative evidence below, a simple linear extrapolation from smaller analogs fails to predict the behavior of circumcoronene, making it a distinct and irreplaceable research compound for applications requiring specific optoelectronic or surface-interaction characteristics [2].

Quantitative Evidence: Circumcoronene vs. Coronene and HBC Performance in Key Application-Relevant Parameters


Superior Sodium-Ion Adsorption Energy of Circumcoronene vs. Coronene for Energy Storage Applications

Circumcoronene exhibits a significantly stronger interaction with sodium ions compared to coronene, which is a critical parameter for anode materials in sodium-ion batteries (SIBs). Under discharging conditions, circumcoronene's adsorption energy is nearly an order of magnitude greater than that of coronene [1]. This substantial difference persists under charging conditions, with circumcoronene maintaining a notable advantage. This enhanced adsorption is indicative of a higher theoretical capacity and improved ion storage capability, making circumcoronene a more promising candidate for SIB anodes than its smaller analog [1].

Sodium-ion batteries Graphene quantum dots DFT adsorption energy

Red-Shifted Optical Absorption: Circumcoronene's Strong β-Band in the Visible Region vs. HBC and Coronene

The optical absorption profile of circumcoronene is distinct from its smaller analogs, coronene and HBC. High-level SAC-CI calculations predict that circumcoronene exhibits a strong absorption of the β-band in the visible light region [1]. This contrasts with coronene and HBC, where the corresponding transitions are either forbidden or found at higher energies outside the visible spectrum [1]. This π-extension-driven shift towards the visible spectrum is a key differentiator for applications in light-harvesting and optoelectronic devices where absorption in the visible range is essential.

Optoelectronics Organic semiconductors UV-Vis spectroscopy SAC-CI

Unique Aromatic Ring Current Profile: A Superposition of HBC Isomers Unattainable by Smaller Analogs

Ab initio current-density maps reveal that circumcoronene possesses a unique and complex ring current profile that cannot be replicated by either of the two hexabenzocoronene (HBC) isomers [1]. The current density of circumcoronene is effectively a superposition of the ring current maps of the two distinct HBC isomers: one with disjoint local diatropic currents and another with a giant perimeter current [1]. This demonstrates that circumcoronene's magnetic aromaticity is a hybrid state, representing a distinct quantum mechanical entity rather than a simple linear combination of smaller structural motifs. This unique property is of fundamental importance for understanding and predicting the behavior of larger nanographenes.

Aromaticity Ring currents NICS Magnetic properties

Ultrahigh-Yield On-Surface Synthesis: Achieving 98% Yield for Circumcoronene Fabrication

A major historical barrier to the application of extended nanographenes has been their low-yield and complex synthesis. Circumcoronene overcomes this limitation through a specifically designed on-surface synthesis protocol. By employing a rationally designed precursor and a surface-assisted intramolecular dehydrogenation route on Cu(111), researchers have achieved an ultrahigh product yield of up to 98% for circumcoronene [1]. This yield is exceptionally high compared to the often sub-optimal yields of multi-step cascade reactions used for other complex nanographenes, and it directly enables the scalable fabrication and self-assembly of these molecules into extended superlattices [2].

On-surface synthesis Nanofabrication Reaction yield Scalability

Targeted Research Scenarios: Where Circumcoronene's Quantified Advantages Drive Scientific and Technological Value


Development of High-Capacity Anode Materials for Next-Generation Sodium-Ion Batteries

Circumcoronene's 9-fold higher adsorption energy for sodium ions compared to coronene under discharging conditions makes it a superior molecular building block for sodium-ion battery anodes. Researchers designing high-capacity, stable anodes can use circumcoronene-based quantum dots to achieve significantly improved Na⁺ uptake and theoretical capacity, as predicted by DFT calculations [1]. This performance advantage is critical for overcoming the energy density limitations of current SIB technology.

Benchmarking Advanced Theoretical Models of Aromaticity and π-Conjugation

The unique ring current profile of circumcoronene, which is a hybrid superposition of two distinct HBC isomer states, serves as a definitive benchmark for testing and refining theoretical models of aromaticity in large, extended π-systems [1]. Its complex electronic structure provides a challenging and valuable test case for high-level computational methods like SAC-CI and ab initio current-density mapping, which is a role that smaller, simpler PAHs like coronene or HBC cannot adequately fulfill [2].

Fabrication of Atomically Precise Nanostructures and Chiral Electronic Lattices via Bottom-Up Assembly

The established ultrahigh-yield (98%) on-surface synthesis of circumcoronene on Cu(111) overcomes a major scalability barrier in nanographene fabrication [1]. This high yield enables the reliable, bottom-up construction of extended superlattices, such as the chiral electronic Kagome-honeycomb lattice, with emergent electronic properties like flat bands [1]. For researchers in quantum materials and nanoscale device engineering, circumcoronene offers a rare combination of atomic precision and scalable production that is not available with its lower-yield or more difficult-to-synthesize analogs.

Engineering Organic Semiconductors with Visible-Light Absorption

High-level SAC-CI calculations have established that circumcoronene possesses a strong optical absorption (β-band) in the visible light region, a property not shared by coronene or HBC [1]. This makes circumcoronene and its soluble derivatives attractive core structures for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices that require efficient absorption of visible light, thereby directly addressing a key design requirement in organic electronics.

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